

Spectroscopic Profile of 2,4-Difluorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Difluorobenzoic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2,4-Difluorobenzoic acid** are summarized in the tables below for easy reference and comparison.

FT-IR Spectroscopic Data

The FT-IR spectrum of solid **2,4-Difluorobenzoic acid** exhibits characteristic vibrational modes corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3080	O-H Stretching (in dimer)
~1700	C=O Stretching
~1620, ~1500, ~1440	C=C Aromatic Ring Stretching
~1330	C-O Stretching / O-H Bending
~1270, ~1140	C-F Stretching
~970	Out-of-plane O-H Bend (in dimer)
~850, ~780	C-H Bending (Aromatic)

Data sourced from Karabacak et al., 2011.[\[1\]](#)

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
13.4 (broad s)	Singlet (broad)	-	COOH
7.95-7.88	Multiplet	-	H-6
7.45-7.38	Multiplet	-	H-5
7.27-7.21	Multiplet	-	H-3

¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
164.5 (dd, J=253, 12 Hz)	C-4
161.8 (dd, J=258, 12 Hz)	C-2
164.2	C=O
132.8 (dd, J=10, 3 Hz)	C-6
112.9 (dd, J=21, 4 Hz)	C-5
118.0 (dd, J=14, 12 Hz)	C-1
105.5 (t, J=26 Hz)	C-3

NMR data sourced from publicly available datasets.

UV-Vis Spectroscopic Data

The UV-Vis spectrum, recorded in ethanol, shows absorption bands characteristic of the aromatic system.

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Assignment
212	-	$\pi \rightarrow \pi^*$ transition
285	-	$n \rightarrow \pi^*$ transition

Data sourced from Karabacak et al., 2011.[1] Molar absorptivity values were not provided in the source.

Experimental Protocols

The following sections describe the methodologies for the acquisition of the spectroscopic data presented above.

FT-IR Spectroscopy

The FT-IR spectrum of **2,4-Difluorobenzoic acid** was recorded on a PerkinElmer Spectrum One FT-IR spectrometer in the solid phase.^[1]

- **Sample Preparation:** The solid sample of **2,4-Difluorobenzoic acid** was prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground compound was mixed with dry KBr powder and pressed into a thin, transparent disk using a hydraulic press.
- **Instrumentation:** A PerkinElmer Spectrum One FT-IR spectrometer was used for the analysis.
- **Data Acquisition:** The spectrum was recorded in the mid-infrared range of 4000–400 cm^{-1} . A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy

The ^1H and ^{13}C NMR spectra were acquired using a Bruker Avance-400 spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of **2,4-Difluorobenzoic acid** was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** A Bruker Avance-400 spectrometer, operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei, was used.
- **Data Acquisition:**
 - ^1H NMR: A standard proton NMR experiment was performed. Chemical shifts were referenced to the residual solvent peak of DMSO-d_6 at 2.50 ppm.
 - ^{13}C NMR: A standard carbon-13 NMR experiment with proton decoupling was performed. Chemical shifts were referenced to the solvent peak of DMSO-d_6 at 39.52 ppm.

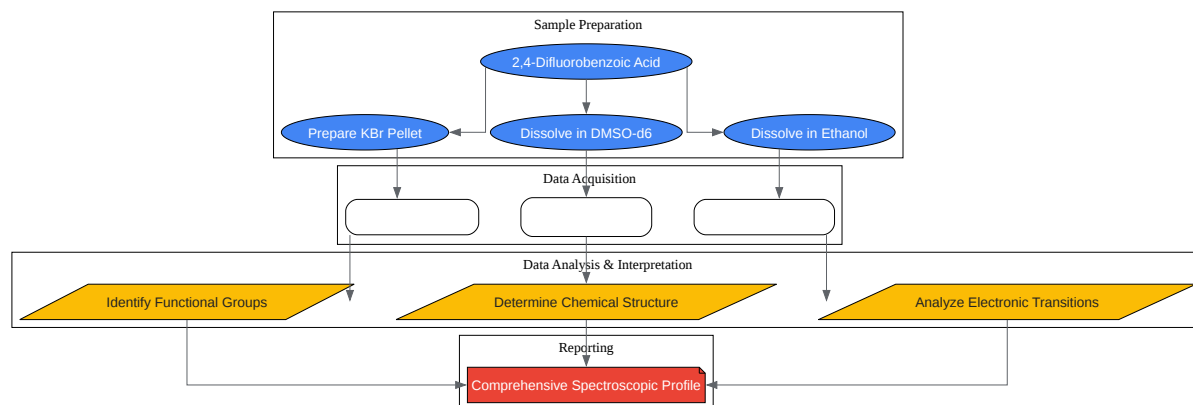
UV-Vis Spectroscopy

The UV-Vis absorption spectrum was recorded using a Shimadzu UV-2450 spectrophotometer.^[1]

- **Sample Preparation:** A solution of **2,4-Difluorobenzoic acid** was prepared by dissolving the compound in ethanol. The concentration was adjusted to ensure that the absorbance values were within the linear range of the instrument.
- **Instrumentation:** A Shimadzu UV-2450 spectrophotometer was used for the measurement.
- **Data Acquisition:** The absorption spectrum was recorded in the wavelength range of 200–400 nm using a 1 cm path length quartz cuvette. A baseline correction was performed using ethanol as the blank.

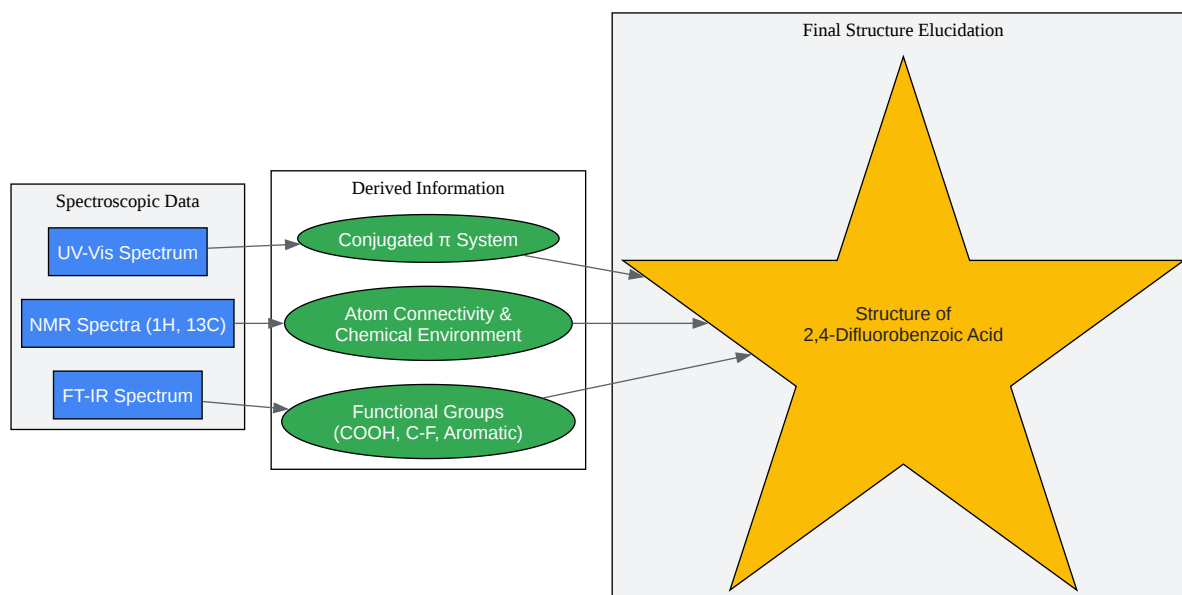
Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the spectral data.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical flow of information from spectroscopic data to structure elucidation.

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References

- 1. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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